5-(4-t-Butylphenyl)picolinic acid
CAS No.: 1226273-30-8
Cat. No.: VC2938247
Molecular Formula: C16H17NO2
Molecular Weight: 255.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1226273-30-8 |
|---|---|
| Molecular Formula | C16H17NO2 |
| Molecular Weight | 255.31 g/mol |
| IUPAC Name | 5-(4-tert-butylphenyl)pyridine-2-carboxylic acid |
| Standard InChI | InChI=1S/C16H17NO2/c1-16(2,3)13-7-4-11(5-8-13)12-6-9-14(15(18)19)17-10-12/h4-10H,1-3H3,(H,18,19) |
| Standard InChI Key | BJFLUGXFKLHZGT-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C1=CC=C(C=C1)C2=CN=C(C=C2)C(=O)O |
| Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)C2=CN=C(C=C2)C(=O)O |
Introduction
Chemical Properties and Structure
5-(4-t-Butylphenyl)picolinic acid is characterized by a picolinic acid core with a 4-tert-butylphenyl substituent at the 5-position. This molecular arrangement confers specific chemical and biological properties that distinguish it from other picolinic acid derivatives.
Basic Chemical Information
| Property | Description |
|---|---|
| IUPAC Name | 5-(4-tert-butylphenyl)pyridine-2-carboxylic acid |
| Common Name | 5-(4-t-Butylphenyl)picolinic acid |
| CAS Number | 1226273-30-8 |
| Molecular Formula | C16H17NO2 |
| Molecular Weight | 255.31 g/mol |
| Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)C2=CN=C(C=C2)C(=O)O |
| InChI | InChI=1S/C16H17NO2/c1-16(2,3)13-7-4-11(5-8-13)12-6-9-14(15(18)19)17-10-12/h4-10H,1-3H3,(H,18,19) |
| InChI Key | BJFLUGXFKLHZGT-UHFFFAOYSA-N |
Physical and Chemical Properties
The physical properties of 5-(4-t-Butylphenyl)picolinic acid include:
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Physical State: Typically available as a solid
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Solubility: Limited water solubility, better solubility in organic solvents
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Storage Conditions: Recommended storage in cool, dry places for long-term stability
The compound contains both a carboxylic acid group and a pyridyl nitrogen, making it capable of acting as both a hydrogen bond donor and acceptor. The tert-butyl group on the phenyl ring increases the lipophilicity of the molecule, which may impact its biological membrane permeability.
Synthesis Methods
Several synthetic routes have been reported for the preparation of 5-(4-t-Butylphenyl)picolinic acid and structurally related compounds. The most common approaches utilize transition metal-catalyzed cross-coupling reactions.
Suzuki Coupling Approach
The compound is typically synthesized via the Suzuki coupling reaction followed by an ester hydrolysis reaction. This starts with methyl 5-bromopicolinate as the key starting material . The general synthetic route involves:
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Cross-coupling of methyl 5-bromopicolinate with 4-tert-butylphenylboronic acid using a palladium catalyst
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Hydrolysis of the resulting methyl ester to yield the target carboxylic acid
This synthetic approach is advantageous due to its relatively mild conditions and compatibility with various functional groups.
Biological Activities and Research Applications
Activity Against Naegleria fowleri
Picolinic acid derivatives structurally related to 5-(4-t-Butylphenyl)picolinic acid have been investigated for their activity against Naegleria fowleri, the causative agent of primary amoebic meningoencephalitis (PAM), a rare but highly lethal brain infection .
In a medicinal chemistry study focusing on benzylamine inhibitors of N. fowleri, researchers modified the picolinic acid core and various substituents. Compounds maintaining the picolinic acid structure showed varying degrees of activity:
| Compound | Core Modification | N. fowleri EC50 (μM) | Cytotoxicity at 20 μM (%) |
|---|---|---|---|
| 3 | Picolinic acid, R1=H | 3.0 ± 0.7 | 89-91% viability |
| 2 | Picolinic acid, R1=Cl | 6.0 ± 0.3 | 53-57% viability |
| 10 | Picolinic acid, R1=F | 5-10 | 73-75% viability |
| 28 | Picolinic acid with methoxy group | 0.92 | >95% viability |
The study revealed that the picolinic acid core was critical for activity, as "pyrimidine, thiazole, and nicotinic acid all afforded N. fowleri EC50 values >10 μM" .
Activity Against Staphylococcus haemolyticus
A closely related derivative, 5-(4-butylphenyl) picolinic acid (designated as qy17), has been studied for its inhibitory effects against Staphylococcus haemolyticus. Research indicated that this compound can disrupt biofilm formation and stress response via altered gene expression .
The researchers noted that compared to another structural analog (qy20, which is identical to 5-(4-t-Butylphenyl)picolinic acid), qy17 "had a better antibacterial effect against Enterococcus faecium" and "had better solubility and was more stable... in a minimal inhibitory concentration (MIC) test and time-growth curve assay" .
Structure-Activity Relationships
Studies on related picolinic acid derivatives have revealed several key structure-activity relationships:
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The position of the nitrogen atom in the pyridine ring is critical for biological activity
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The carboxylic acid group is essential, as modifications to this moiety significantly reduce activity
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The tert-butylphenyl group plays an important role in activity and physicochemical properties
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Substituents on the picolinic acid core can be used to tune pharmacological and ADME parameters
| Supplier | Catalog Number | Purity | Package Size |
|---|---|---|---|
| AKSci | Z8627 | 95% | Various |
| Toronto Research Chemicals | B809428 | Research grade | 100mg |
| Sigma-Aldrich | COM448685300 | Research grade | Various |
| BOC Sciences | BB000560 | Research grade | Various |
For optimal storage, vendors recommend keeping the compound in a cool, dry place for long-term stability .
Structural Analogs and Related Compounds
Several structural analogs of 5-(4-t-Butylphenyl)picolinic acid have been reported in the literature and are commercially available:
| Compound | CAS Number | Structural Difference |
|---|---|---|
| 5-(4-t-Butylphenyl)nicotinic acid | 893738-16-4 | Different position of nitrogen in pyridine ring |
| 2-(4-t-butylphenyl)Isonicotinic acid | 1226273-21-7 | Different isomer |
| 5-(4-butylphenyl)picolinic acid (qy17) | Not specified | Linear butyl group instead of tert-butyl |
| 2-Hydroxy-5-(4-t-butylphenyl)nicotinic acid | 1261904-88-4 | Addition of hydroxy group |
| 6-Amino-3-(4-t-butylphenyl)picolinic acid | 1261913-25-0 | Addition of amino group |
These structural variations provide valuable insights into structure-activity relationships and may offer alternative candidates for specific applications .
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